N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide
Description
N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound featuring a benzofuran moiety, an oxolane ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-21(18,11-12-6-8-19-10-12)16-7-5-14-9-13-3-1-2-4-15(13)20-14/h1-4,9,12,16H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMZWPYBWVQHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)NCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoethylbenzofuran and oxolane-3-methanesulfonamide.
Step-by-Step Synthesis:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide in high purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced benzofuran derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzofuran-2-carboxylic acids.
Reduction: Benzofuran-2-yl ethyl derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its benzofuran moiety which is known for various biological activities.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The oxolane ring and methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and 2-benzofuran methanol.
Oxolane Derivatives: Compounds such as oxolane-3-carboxylic acid and oxolane-3-methanol.
Methanesulfonamide Derivatives: Compounds like N-methylmethanesulfonamide and N-ethylmethanesulfonamide.
Uniqueness
N-[2-(1-benzofuran-2-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both benzofuran and oxolane rings in a single molecule is relatively rare and can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
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